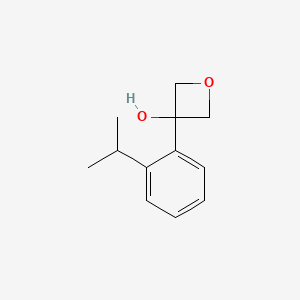
3-(2-Isopropylphenyl)oxetan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD34851816 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure and characteristics have been the subject of extensive research, leading to its use in multiple fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD34851816 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of MFCD34851816 is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but on a much larger scale. The use of advanced technologies and equipment ensures that the compound is produced efficiently and consistently, meeting the required quality standards.
Chemical Reactions Analysis
Types of Reactions: MFCD34851816 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD34851816 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired transformation.
Major Products: The major products formed from the reactions of MFCD34851816 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
MFCD34851816 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is employed in studies involving cellular processes and molecular interactions. In medicine, MFCD34851816 is investigated for its potential therapeutic effects and its role in drug development. In industry, the compound is used in the production of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of MFCD34851816 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-(2-propan-2-ylphenyl)oxetan-3-ol |
InChI |
InChI=1S/C12H16O2/c1-9(2)10-5-3-4-6-11(10)12(13)7-14-8-12/h3-6,9,13H,7-8H2,1-2H3 |
InChI Key |
RZEQOSYADNLUFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2(COC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















